REACTION_CXSMILES
|
C([O:4][C:5](=O)[C:6]1[C:11]([O:12][CH2:13][CH2:14][CH3:15])=[CH:10][CH:9]=[CH:8][N:7]=1)CC.CC(C[AlH]CC(C)C)C.C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[Na+]>C(Cl)Cl.O=[Mn]=O>[CH2:13]([O:12][C:11]1[C:6]([CH:5]=[O:4])=[N:7][CH:8]=[CH:9][CH:10]=1)[CH2:14][CH3:15] |f:2.3.4|
|
Name
|
|
Quantity
|
0.1209 g
|
Type
|
reactant
|
Smiles
|
C(CC)OC(C1=NC=CC=C1OCCC)=O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.4549 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 3 hrs
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
stirred vigorously for 65 hrs
|
Duration
|
65 h
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with CH2Cl2 (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 19 hrs
|
Duration
|
19 h
|
Type
|
FILTRATION
|
Details
|
then filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)OC=1C(=NC=CC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1014 g | |
YIELD: CALCULATEDPERCENTYIELD | 113.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |